Bet-IN-9

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

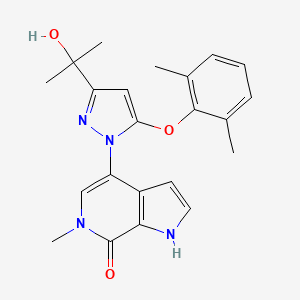

Molecular Formula |

C22H24N4O3 |

|---|---|

Molecular Weight |

392.5 g/mol |

IUPAC Name |

4-[5-(2,6-dimethylphenoxy)-3-(2-hydroxypropan-2-yl)pyrazol-1-yl]-6-methyl-1H-pyrrolo[2,3-c]pyridin-7-one |

InChI |

InChI=1S/C22H24N4O3/c1-13-7-6-8-14(2)20(13)29-18-11-17(22(3,4)28)24-26(18)16-12-25(5)21(27)19-15(16)9-10-23-19/h6-12,23,28H,1-5H3 |

InChI Key |

LTLOUPMVIDLGCL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OC2=CC(=NN2C3=CN(C(=O)C4=C3C=CN4)C)C(C)(C)O |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of Bet-IN-9: An In-depth Technical Guide

Abstract

Bet-IN-9 is identified as a BET (Bromodomain and Extra-Terminal domain) inhibitor, a class of epigenetic modulators with significant therapeutic potential in oncology and inflammatory diseases.[1] Due to the limited publicly available data specific to this compound, this guide provides a comprehensive overview of the well-established mechanism of action for BET inhibitors as a class. This document details the molecular interactions, impact on key signaling pathways, and methodologies for characterization, serving as a foundational reference for understanding the therapeutic rationale and scientific application of compounds like this compound.

Introduction to BET Proteins

The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are crucial epigenetic "readers."[2][3][4] They play a pivotal role in regulating gene transcription by recognizing and binding to acetylated lysine residues on histone tails and other proteins.[3][5] This interaction is mediated by their two highly conserved N-terminal bromodomains, BD1 and BD2.[2][3] By docking onto acetylated chromatin, BET proteins act as scaffolds to recruit transcriptional machinery, including the positive transcription elongation factor b (P-TEFb), to the promoters and enhancers of target genes, thereby facilitating transcriptional elongation.[5][6]

Core Mechanism of Action of BET Inhibitors

BET inhibitors, including by extension this compound, function as competitive antagonists for the acetyl-lysine binding pocket within the bromodomains of BET proteins.[7] By occupying this pocket, these small molecules prevent the interaction between BET proteins and acetylated histones, effectively displacing them from chromatin.[4][7] This displacement leads to the inhibition of transcriptional elongation of a specific subset of genes, many of which are key drivers of cell proliferation, survival, and inflammation.[8] Notably, genes regulated by super-enhancers, such as the oncogene MYC, are particularly sensitive to BET inhibition.[9]

Key Signaling Pathways Modulated by BET Inhibition

The therapeutic effects of BET inhibitors are largely attributed to their ability to downregulate the expression of key oncogenic and pro-inflammatory transcription factors and their target genes.

MYC Oncogene Pathway

A primary consequence of BET inhibition is the profound suppression of MYC transcription.[7][8] The MYC oncogene is a master regulator of cell proliferation, growth, and metabolism, and its overexpression is a hallmark of many cancers. The enhancer regions controlling MYC are heavily decorated with acetylated histones, making them highly dependent on BET protein function for transcriptional activation. By displacing BRD4 from these super-enhancers, BET inhibitors effectively shut down MYC expression, leading to cell cycle arrest and apoptosis in susceptible cancer cells.[9]

NF-κB Inflammatory Pathway

The NF-κB (nuclear factor kappa B) pathway is a cornerstone of the inflammatory response.[10] BET proteins, particularly BRD4, are known to interact with acetylated RelA, a key subunit of the NF-κB complex.[5] This interaction is crucial for the transcriptional activation of a wide array of pro-inflammatory genes, including cytokines and chemokines.[10] BET inhibitors disrupt the BRD4-RelA interaction, leading to a potent anti-inflammatory effect by suppressing the expression of these inflammatory mediators.[10]

Quantitative Data for Representative BET Inhibitors

While specific quantitative data for this compound is not publicly available, the following table summarizes key metrics for well-characterized BET inhibitors to provide a comparative context for the potency of this drug class.

| Compound | Target(s) | IC50 (BRD4 BD1) | Cell-based Assay | Reference |

| (+)-JQ1 | BRD2/3/4/T | 77 nM | 180 nM (NMC) | [4] |

| OTX015 | BRD2/3/4 | 19 nM | 99 nM (AML) | [7] |

| I-BET762 | BRD2/3/4 | 35 nM | 200-500 nM (M/L) | [3] |

| ABBV-744 | BRD4 (BD2 selective) | 1.6 µM | 3 nM (AML) | [1] |

NMC: NUT midline carcinoma; AML: Acute myeloid leukemia; M/L: Mixed-lineage leukemia. IC50 values can vary based on assay conditions.

Key Experimental Protocols for Characterization

The mechanism of action of a BET inhibitor is typically elucidated through a series of standard molecular and cellular biology assays.

Chromatin Immunoprecipitation (ChIP)

Objective: To demonstrate that the BET inhibitor displaces BET proteins from specific gene loci (e.g., the MYC enhancer) in cells.

Methodology:

-

Cell Treatment: Treat cultured cells (e.g., a MYC-dependent cancer cell line) with the BET inhibitor (e.g., this compound) or vehicle control (DMSO) for a specified time (e.g., 4-6 hours).

-

Cross-linking: Cross-link protein-DNA complexes by adding formaldehyde directly to the culture media. Quench with glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (200-1000 bp) using sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin overnight with an antibody specific to a BET protein (e.g., anti-BRD4). Use a non-specific IgG as a control.

-

Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

-

Washes and Elution: Wash the beads to remove non-specific binding and elute the captured complexes.

-

Reverse Cross-linking: Reverse the formaldehyde cross-links by heating.

-

DNA Purification: Purify the DNA.

-

Analysis: Use quantitative PCR (qPCR) with primers designed for a target gene's promoter or enhancer (e.g., MYC enhancer) and a control region (e.g., a gene desert) to quantify the amount of precipitated DNA. A significant reduction in precipitated target DNA in inhibitor-treated samples compared to vehicle control indicates displacement of the BET protein.

Gene and Protein Expression Analysis

Objective: To confirm that the displacement of BET proteins leads to a downstream decrease in the transcription and translation of target genes.

Methodology (RT-qPCR for mRNA levels):

-

Cell Treatment: Treat cells with a dose-range of the BET inhibitor or vehicle for a relevant time period (e.g., 6-24 hours).

-

RNA Extraction: Isolate total RNA from the cells.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA via reverse transcription.

-

qPCR: Perform quantitative PCR using primers for target genes (e.g., MYC, BCL2) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Analysis: Calculate the relative change in mRNA expression (e.g., using the ΔΔCt method) to determine if the BET inhibitor reduces target gene transcription.

Methodology (Western Blot for protein levels):

-

Cell Treatment: Treat cells as described above.

-

Protein Extraction: Lyse cells in RIPA buffer to extract total protein.

-

Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate proteins by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking & Antibody Incubation: Block the membrane to prevent non-specific antibody binding, then incubate with primary antibodies against target proteins (e.g., anti-MYC, anti-BRD4) and a loading control (e.g., anti-Actin, anti-GAPDH). Follow with incubation with a corresponding HRP-conjugated secondary antibody.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A decrease in the band intensity for the target protein relative to the loading control indicates reduced protein expression.

Conclusion

This compound, as a member of the BET inhibitor class, is presumed to function as a potent epigenetic modulator. The core mechanism of action involves the competitive inhibition of BET protein bromodomains, leading to their displacement from chromatin. This results in the transcriptional suppression of key oncogenes and pro-inflammatory genes, most notably MYC and NF-κB target genes. This targeted disruption of pathogenic gene expression programs forms the basis of the therapeutic potential for BET inhibitors in a range of human diseases. The experimental protocols outlined herein provide a standard framework for the detailed characterization of this compound and other novel BET inhibitors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. BET Proteins as Attractive Targets for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Relevance of BET Family Proteins in SARS-CoV-2 Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BET inhibitor - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Role of BET Proteins in Inflammation and CNS Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Bet-IN-9: A Technical Overview of Discovery and Synthesis

Disclaimer: Publicly available scientific literature and chemical databases do not contain information on a specific molecule designated "Bet-IN-9". This document provides a representative technical guide based on the well-established class of Bromodomain and Extra-Terminal domain (BET) inhibitors, which aligns with the likely intended topic of the query. The information presented herein is a composite of established findings for this class of molecules and serves as an illustrative example.

Executive Summary

The Bromodomain and Extra-Terminal domain (BET) family of proteins (comprising BRD2, BRD3, BRD4, and the testis-specific BRDT) are crucial epigenetic readers that regulate gene transcription.[1][2][3] Their dysfunction has been implicated in a variety of diseases, most notably cancer and inflammatory conditions.[4][5] BET inhibitors are a class of small molecules that competitively bind to the bromodomains of BET proteins, preventing their interaction with acetylated histones and thereby modulating the transcription of key oncogenes and inflammatory genes.[1] This guide provides a detailed technical overview of the discovery, synthesis, and mechanism of action of a representative pan-BET inhibitor.

Discovery and Screening Cascade

The discovery of potent and selective BET inhibitors typically follows a structured screening cascade, beginning with high-throughput screening and progressing through subsequent validation and characterization assays.

High-Throughput Screening (HTS)

A common initial step is a high-throughput screen to identify compounds that disrupt the interaction between a BET bromodomain (commonly BRD4 BD1) and an acetylated histone peptide. This is often accomplished using assays such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or AlphaScreen.

Secondary Assays and Selectivity Profiling

Hit compounds from the primary screen are then subjected to secondary assays to confirm their activity and assess their selectivity. This includes:

-

Dose-response curves: To determine the potency (e.g., IC50) against the primary target.

-

Selectivity profiling: Testing against other BET bromodomains (BD1 and BD2 of BRD2, BRD3, BRD4) and a panel of bromodomains from other protein families to determine the selectivity profile.

Cellular Assays

Compounds demonstrating sufficient potency and selectivity are then evaluated in cell-based assays to assess their biological activity. A key assay is the measurement of c-MYC downregulation in a relevant cancer cell line (e.g., human gastric cancer cell lines), as c-MYC is a well-established downstream target of BET protein activity.[5]

Experimental Workflow for BET Inhibitor Discovery

Caption: A generalized workflow for the discovery and development of BET inhibitors.

Synthesis Pathway

The chemical synthesis of a representative BET inhibitor is typically a multi-step process. The following is an illustrative synthetic route for a nicotinamide-based BET inhibitor.

General Synthetic Scheme

A common synthetic approach involves the construction of a central heterocyclic core, followed by the addition of side chains that occupy key binding pockets within the bromodomain.

Illustrative Synthesis Pathway

Caption: A simplified, two-stage synthetic pathway for a hypothetical BET inhibitor.

Experimental Protocol: Synthesis of 2-((6-(4-chlorophenoxy)hexyl)amino)-N-(2-hydroxyethyl)-4,6-dimethylnicotinamide

This protocol is based on a known synthesis of a nicotinamide derivative and is provided as a representative example.

-

Step 1: Synthesis of Intermediate Chalcones: An equimolar mixture of an appropriate acetophenone and aldehyde are reacted under basic conditions (e.g., 10% alcoholic NaOH) in ethanol at room temperature to yield the corresponding chalcone.[6]

-

Step 2: Synthesis of the Nicotinonitrile Core: The resulting chalcone is then reacted with malononitrile and ammonium acetate in refluxing absolute ethanol to yield the 2-amino-4,6-diphenylnicotinonitrile derivative.[6]

-

Step 3: Functional Group Transformations: Subsequent standard chemical transformations, such as hydrolysis of the nitrile to a carboxylic acid, followed by amidation with 2-aminoethanol, and N-alkylation with a suitable alkyl halide (e.g., 1-bromo-6-(4-chlorophenoxy)hexane), would lead to the final product.

Mechanism of Action

BET inhibitors function by competitively binding to the acetyl-lysine binding pocket of the bromodomains of BET proteins.[1] This displaces the BET proteins from chromatin, leading to a downregulation of the transcription of specific genes, including those involved in cell proliferation, cell cycle progression, and inflammation.[5]

A key downstream target of BET proteins, particularly BRD4, is the MYC oncogene.[5] BRD4 is known to associate with the positive transcription elongation factor b (P-TEFb), which phosphorylates RNA polymerase II, a critical step in transcriptional elongation.[3] By displacing BRD4 from chromatin, BET inhibitors effectively reduce the transcription of MYC and other target genes.[3]

BET Inhibitor Signaling Pathway

References

- 1. BET inhibitor - Wikipedia [en.wikipedia.org]

- 2. The BET family in immunity and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. wuxibiology.com [wuxibiology.com]

- 5. BET inhibition as a new strategy for the treatment of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Preliminary In Vitro Studies of BET Inhibitors: A Technical Overview

Disclaimer: Initial searches for a specific compound designated "Bet-IN-9" did not yield any direct scientific literature or data. The following guide provides a comprehensive overview of the typical preliminary in vitro studies conducted on the broader class of Bromodomain and Extra-Terminal (BET) motif inhibitors, drawing upon established research and methodologies for well-characterized compounds in this family. This document is intended for researchers, scientists, and drug development professionals.

Introduction to BET Inhibitors

The Bromodomain and Extra-Terminal (BET) family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic readers that play a crucial role in regulating gene transcription.[1][2][3] These proteins contain two highly conserved N-terminal bromodomains (BD1 and BD2) that recognize and bind to acetylated lysine residues on histone tails and other proteins.[2][4] This interaction is critical for the recruitment of transcriptional machinery, including the positive transcription elongation factor b (P-TEFb), to chromatin, thereby initiating and elongating transcription of target genes.[2][3][5]

Dysregulation of BET protein function has been implicated in the pathogenesis of various diseases, particularly cancer and inflammatory conditions.[1][2][5] BET inhibitors are small molecules designed to competitively bind to the acetyl-lysine binding pockets of BET bromodomains, thereby disrupting their interaction with chromatin and downregulating the expression of key oncogenes and pro-inflammatory genes.[1][6]

Quantitative Assessment of BET Inhibitor Activity

The initial in vitro characterization of a novel BET inhibitor typically involves determining its potency in biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) and the half-maximal growth inhibition (GI50) are key metrics used to quantify the efficacy of these compounds.

| Compound | Assay Type | Target/Cell Line | IC50/GI50 (nM) | Reference |

| BI 894999 | Biochemical Assay | BRD4-BD1 | 5 ± 3 | [7] |

| BI 894999 | Biochemical Assay | BRD4-BD2 | 41 ± 30 | [7] |

| BI 894999 | Cell Proliferation | Ty-82 (NUT Carcinoma) | 0.9 (geomean) | [7] |

| BI 894999 | Cell Proliferation | 10-15 (NUT Carcinoma) | 2.6 (geomean) | [7] |

| JQ1 | Cell Proliferation | NUT Carcinoma Lines | ~40-60 fold less potent than BI 894999 | [7] |

| GSK525762 | Cell Proliferation | NUT Carcinoma Lines | ~40-60 fold less potent than BI 894999 | [7] |

Key Experimental Protocols

Cell Proliferation Assays

Objective: To determine the effect of a BET inhibitor on the growth and viability of cancer cell lines.

Methodology:

-

Cell Culture: Cancer cell lines of interest (e.g., NUT midline carcinoma, acute myeloid leukemia, multiple myeloma) are cultured in appropriate media and conditions.[1]

-

Compound Treatment: Cells are seeded in 96-well plates and treated with a serial dilution of the BET inhibitor (e.g., OTX015) for a specified period (typically 72 hours).[8] A vehicle control (e.g., DMSO) is included.

-

Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as the MTT or CellTiter-Glo® assay.

-

Data Analysis: The results are normalized to the vehicle control, and the GI50 value is calculated by fitting the data to a dose-response curve.

Western Blot Analysis

Objective: To assess the impact of BET inhibition on the protein levels of downstream target genes (e.g., MYC, BCL-2) and cell cycle regulators.[6][9]

Methodology:

-

Cell Lysis: Cells treated with the BET inhibitor and a control are harvested and lysed to extract total protein.

-

Protein Quantification: The protein concentration of each lysate is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., MYC, p21, p27, phospho-STAT3) and a loading control (e.g., β-actin, GAPDH).[8]

-

Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate.

Chromatin Immunoprecipitation (ChIP)

Objective: To determine if the BET inhibitor displaces BET proteins from specific gene promoters or enhancers.

Methodology:

-

Cross-linking: Cells are treated with formaldehyde to cross-link proteins to DNA.

-

Chromatin Shearing: The cells are lysed, and the chromatin is sheared into smaller fragments by sonication or enzymatic digestion.

-

Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to a BET protein (e.g., BRD4) to pull down the protein-DNA complexes.

-

DNA Purification: The cross-links are reversed, and the DNA is purified.

-

Analysis: The amount of a specific DNA sequence (e.g., the promoter of an oncogene) is quantified by quantitative PCR (qPCR) or next-generation sequencing (ChIP-seq). A successful BET inhibitor will show reduced enrichment of the target gene's regulatory regions in the immunoprecipitated sample compared to the control.

Visualizing Mechanisms and Workflows

Signaling Pathway of BET Protein Action

Caption: Mechanism of BET protein action and inhibition.

Experimental Workflow for In Vitro Characterization

Caption: Experimental workflow for in vitro characterization.

Conclusion

The preliminary in vitro evaluation of BET inhibitors is a critical step in the drug discovery process. Through a combination of biochemical and cell-based assays, researchers can determine the potency and mechanism of action of novel compounds. The experimental protocols outlined in this guide represent standard methodologies for assessing the anti-proliferative effects, target engagement, and impact on downstream signaling pathways of this promising class of epigenetic modulators. Successful characterization in these in vitro systems is a prerequisite for advancing a BET inhibitor to further preclinical and clinical development.

References

- 1. BET inhibitor - Wikipedia [en.wikipedia.org]

- 2. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The BET family in immunity and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Achieving clinical success with BET inhibitors as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Therapeutic impact of BET inhibitor BI 894999 treatment: backtranslation from the clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. m.youtube.com [m.youtube.com]

Bet-IN-9: A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the target identification and validation of Bet-IN-9, a novel small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. BET proteins, including BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic readers that play a crucial role in the transcriptional regulation of key oncogenes such as c-MYC.[1] By binding to acetylated lysine residues on histones, BET proteins recruit transcriptional machinery to chromatin, thereby activating gene expression. Dysregulation of BET protein activity is implicated in the pathogenesis of various cancers and inflammatory diseases, making them attractive therapeutic targets.

This compound has been identified as a potent BET inhibitor in patent WO2022012456A1.[2] This document will detail the available information on this compound's target engagement, its effects on cellular pathways, and the experimental methodologies used for its characterization, drawing from the patent literature and the broader scientific context of BET inhibitor development.

Target Identification

The primary molecular targets of this compound are the bromodomains of the BET family of proteins. The identification of these targets was likely accomplished through a combination of in silico modeling and in vitro biochemical assays.

Biochemical Assays

A common method for identifying and characterizing BET inhibitors is the AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology. This assay measures the competitive binding of an inhibitor to the bromodomain of a BET protein, displacing a biotinylated histone peptide ligand. The resulting decrease in the AlphaScreen signal is proportional to the inhibitory activity of the compound.

While the specific binding affinity of this compound for each BET family member is not publicly available in the patent, the general procedure for such an assay is outlined below.

Target Validation

Validation of BET proteins as the functional targets of this compound in a cellular context is crucial to link its molecular mechanism to its biological effects. This is typically achieved through a series of cell-based assays that measure the downstream consequences of BET inhibition.

Cellular Assays

A hallmark of BET inhibitor activity is the downregulation of the c-MYC oncogene. A common cellular validation assay involves treating a cancer cell line known to be dependent on c-MYC, such as a human acute myeloid leukemia (AML) cell line, with the inhibitor and measuring the subsequent changes in c-MYC expression and cell proliferation.

Quantitative Data Summary

The following table summarizes the inhibitory activities of representative BET inhibitors, as specific quantitative data for this compound is not publicly disclosed in the patent. This data is provided for comparative purposes to illustrate the typical potency of compounds in this class.

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| JQ1 | BRD4 (BD1) | TR-FRET | 77 | F.M. et al. (2010) |

| I-BET762 | BRD2/3/4 | AlphaScreen | 35 | P.B. et al. (2011) |

| OTX015 | BRD2/3/4 | AlphaScreen | 19-38 | G.C. et al. (2014) |

Experimental Protocols

AlphaScreen Assay for BRD4 Inhibition

Objective: To determine the in vitro potency of a test compound (e.g., this compound) in inhibiting the interaction between the first bromodomain of BRD4 (BRD4-BD1) and an acetylated histone H4 peptide.

Materials:

-

Recombinant GST-tagged human BRD4-BD1 protein

-

Biotinylated histone H4 acetylated peptide (H4K5acK8acK12acK16ac)

-

Streptavidin-coated Donor beads

-

Glutathione-coated Acceptor beads

-

Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)

-

Test compound (this compound) dissolved in DMSO

-

384-well microplate

Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

In a 384-well plate, add the assay buffer.

-

Add the test compound or DMSO (for control wells).

-

Add the GST-BRD4-BD1 protein and incubate for 15 minutes at room temperature.

-

Add the biotinylated histone H4 peptide and incubate for 15 minutes at room temperature.

-

In the dark, add a mixture of Streptavidin-Donor beads and Glutathione-Acceptor beads.

-

Incubate the plate in the dark at room temperature for 1-2 hours.

-

Read the plate on an AlphaScreen-compatible plate reader.

Data Analysis:

The IC50 value is calculated by fitting the data to a four-parameter logistic equation using a suitable software.

Cellular c-MYC Downregulation and Anti-proliferation Assay

Objective: To assess the ability of a test compound (e.g., this compound) to downregulate c-MYC expression and inhibit the proliferation of a cancer cell line.

Materials:

-

Human acute myeloid leukemia (AML) cell line (e.g., MV4-11)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Test compound (this compound) dissolved in DMSO

-

Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR)

-

Antibodies for Western blotting (anti-c-MYC, anti-beta-actin)

-

Cell viability reagent (e.g., CellTiter-Glo)

-

96-well cell culture plates

Procedure:

c-MYC Expression:

-

Seed MV4-11 cells in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound or DMSO for a specified time (e.g., 6-24 hours).

-

For qRT-PCR, harvest the cells, extract total RNA, and perform reverse transcription followed by real-time PCR using primers specific for c-MYC and a housekeeping gene.

-

For Western blotting, lyse the cells, separate the proteins by SDS-PAGE, transfer to a membrane, and probe with anti-c-MYC and loading control antibodies.

Anti-proliferation:

-

Seed MV4-11 cells in a 96-well plate.

-

Treat the cells with a serial dilution of the test compound or DMSO.

-

Incubate for 72 hours.

-

Add a cell viability reagent and measure the luminescence or absorbance according to the manufacturer's instructions.

Data Analysis:

-

Relative c-MYC expression is calculated using the delta-delta Ct method for qRT-PCR data.

-

Protein band intensities from Western blots are quantified using densitometry.

-

The GI50 (concentration for 50% growth inhibition) is calculated from the dose-response curve of the proliferation assay.

Visualizations

Signaling Pathway of BET Inhibitor Action

Caption: Mechanism of action of BET inhibitors like this compound.

Experimental Workflow for this compound Target Identification and Validation

Caption: Workflow for this compound target identification and validation.

References

In-depth Technical Guide on the Structure-Activity Relationship of BET Inhibitors with a Focus on Novel Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Detailed structure-activity relationship (SAR) studies for the specific compound designated "Bet-IN-9," identified as compound example 1 in patent application WO2022012456A1, are not extensively available in the public domain at this time. This guide will, therefore, provide a comprehensive overview of the core principles of BET inhibitor SAR, drawing from publicly available research on structurally related novel heterocyclic compounds. The methodologies and signaling pathways described are representative of those commonly employed in the field of BET inhibitor drug discovery.

Introduction to BET Proteins and Their Inhibition

The Bromodomain and Extra-Terminal (BET) family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic "readers" that play a crucial role in the regulation of gene transcription. They recognize and bind to acetylated lysine residues on histone tails, a key mechanism for controlling the expression of genes involved in cell proliferation, inflammation, and cancer. Notably, the transcription of oncogenes such as MYC is often dependent on BET protein function. This has made BET proteins attractive targets for therapeutic intervention, particularly in oncology.

Small molecule inhibitors of BET proteins typically function by competitively binding to the acetyl-lysine binding pocket of the bromodomains, thereby displacing them from chromatin and disrupting downstream transcriptional signaling. The development of potent and selective BET inhibitors is an active area of research, with a focus on optimizing efficacy while minimizing off-target effects and toxicity.

Core Structure-Activity Relationship Principles of Novel Heterocyclic BET Inhibitors

The SAR of BET inhibitors is complex, with small structural modifications often leading to significant changes in binding affinity, selectivity, and pharmacokinetic properties. Analysis of various chemical series has revealed several key principles:

-

The Acetyl-Lysine Mimic: A critical feature of most BET inhibitors is a moiety that mimics the acetylated lysine side chain. This is often a heterocyclic system containing a key hydrogen bond acceptor that interacts with the highly conserved asparagine residue (Asn140 in BRD4) within the binding pocket.

-

The "WPF Shelf" Interaction: The binding pocket also contains a hydrophobic "WPF shelf" composed of tryptophan (Trp), proline (Pro), and phenylalanine (Phe) residues. The core scaffold and substituents of the inhibitor must make favorable hydrophobic interactions with this region to achieve high potency.

-

Exploiting Selectivity Pockets: While the acetyl-lysine binding pocket is highly conserved across the eight bromodomains of the BET family, subtle differences in surrounding residues can be exploited to achieve selectivity. For instance, selective inhibitors for the first bromodomain (BD1) or the second bromodomain (BD2) have been developed by designing molecules that interact with less conserved residues outside the core binding site.

-

Solvent Exposure and Physicochemical Properties: The solvent-exposed region of the binding pocket provides an opportunity to attach various substituents to modulate the physicochemical properties of the inhibitor, such as solubility, permeability, and metabolic stability, without significantly impacting binding affinity.

Quantitative Data Summary (Illustrative)

As specific data for this compound and its analogs are not publicly available, the following table is an illustrative example of how SAR data for a series of novel heterocyclic BET inhibitors would be presented. The data is hypothetical and serves to demonstrate the format for comparative analysis.

| Compound ID | Core Scaffold Modification | R1 Group | R2 Group | BRD4 BD1 IC50 (nM) | Cell Proliferation (MV4-11) IC50 (nM) |

| This compound (Hypothetical) | Pyrrolopyridone | Methyl | Phenyl | 5 | 20 |

| Analog 1.1 | Pyrrolopyridone | Ethyl | Phenyl | 8 | 35 |

| Analog 1.2 | Pyrrolopyridone | Methyl | 4-Fluorophenyl | 3 | 15 |

| Analog 1.3 | Pyrrolopyridone | Methyl | Pyridyl | 15 | 60 |

| Analog 2.1 | Thienopyridone | Methyl | Phenyl | 50 | 250 |

Data is for illustrative purposes only.

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the SAR studies of BET inhibitors.

Bromodomain Binding Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)

This assay is used to determine the binding affinity (IC50) of a compound to an isolated bromodomain.

Methodology:

-

Reagents: His-tagged BRD4 BD1 protein, biotinylated histone H4 peptide acetylated at lysine 12 (H4K12ac), Europium-labeled anti-His antibody (donor), and Streptavidin-labeled Allophycocyanin (APC) (acceptor).

-

Procedure:

-

A solution of His-tagged BRD4 BD1 and the biotinylated H4K12ac peptide are incubated in an assay buffer.

-

Serial dilutions of the test compound (e.g., this compound) are added to the protein-peptide mixture.

-

The Europium-labeled anti-His antibody and Streptavidin-APC are added.

-

The mixture is incubated to allow for binding to reach equilibrium.

-

-

Detection: The plate is read on a TR-FRET-capable plate reader. Excitation of the Europium donor results in energy transfer to the APC acceptor when they are in close proximity (i.e., when the bromodomain is bound to the histone peptide).

-

Data Analysis: The TR-FRET signal is plotted against the compound concentration, and the IC50 value is determined using a four-parameter logistic fit.

Cellular Proliferation Assay (e.g., in MV4-11 cells)

This assay measures the effect of a compound on the growth of a cancer cell line known to be sensitive to BET inhibition.

Methodology:

-

Cell Culture: MV4-11 (acute myeloid leukemia) cells are cultured in appropriate media and conditions.

-

Procedure:

-

Cells are seeded into 96-well plates at a specific density.

-

Serial dilutions of the test compound are added to the wells.

-

The plates are incubated for a set period (e.g., 72 hours).

-

-

Detection: Cell viability is assessed using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells. Luminescence is measured using a plate reader.

-

Data Analysis: The luminescence signal is normalized to untreated controls and plotted against the compound concentration to determine the IC50 value for cell growth inhibition.

Signaling Pathways and Experimental Workflows

Diagrams created using Graphviz (DOT language) illustrate key concepts in BET inhibitor research.

Caption: Mechanism of action of a BET inhibitor like this compound.

Caption: The iterative cycle of structure-activity relationship studies.

Caption: A typical drug discovery workflow for a BET inhibitor.

Early-Stage Toxicity Screening of BET Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromodomain and Extra-Terminal (BET) proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic readers that play a crucial role in the regulation of gene transcription.[1] They recognize acetylated lysine residues on histones and other proteins, thereby recruiting transcriptional machinery to specific genomic locations.[2] Dysregulation of BET protein function has been implicated in a variety of diseases, most notably cancer, making them attractive therapeutic targets.[1] Small molecule inhibitors of BET proteins have shown promise in preclinical and clinical studies; however, a thorough understanding of their potential toxicities is paramount for their safe and effective development. This technical guide provides an in-depth overview of the early-stage toxicity screening of a hypothetical BET inhibitor, designated Bet-IN-9, and serves as a practical framework for the preclinical safety assessment of this class of compounds.

Mechanism of Action and Potential On-Target Toxicities

BET inhibitors function by competitively binding to the acetyl-lysine binding pockets of BET proteins, displacing them from chromatin and subsequently downregulating the expression of target genes.[2] Key oncogenes such as MYC are known to be regulated by BET proteins, and their suppression is a primary mechanism of the anti-cancer activity of BET inhibitors.[2][3] Additionally, BET inhibitors have been shown to modulate the NF-κB signaling pathway, which is involved in inflammation and cell survival.[4][5][6]

The mechanism of action of BET inhibitors is intrinsically linked to their potential on-target toxicities. Since BET proteins are ubiquitously expressed and regulate fundamental cellular processes, their inhibition can affect normal, healthy tissues. The most commonly reported dose-limiting toxicities in clinical trials of BET inhibitors are thrombocytopenia (low platelet count) and gastrointestinal (GI) disturbances, including diarrhea, nausea, and fatigue.[7][8] These effects are considered on-target toxicities, arising from the inhibition of BET protein function in hematopoietic stem and progenitor cells and the rapidly dividing cells of the GI tract.

Data Presentation: In Vitro Cytotoxicity of BET Inhibitors

The initial phase of toxicity screening involves evaluating the cytotoxic effects of the test compound on various cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter determined from these assays, representing the concentration of the drug that inhibits 50% of cell viability. Below is a summary of representative IC50 values for established BET inhibitors across different cancer cell lines.

| Cell Line | Cancer Type | OTX-015 IC50 (µM) | JQ1 IC50 (µM) | ABBV-744 IC50 (nM) | Reference |

| LNCaP | Prostate Cancer | - | - | - | [9] |

| Du145 | Prostate Cancer | - | - | - | [9] |

| PC3 | Prostate Cancer | - | - | - | [9] |

| MV4:11 | Acute Myeloid Leukemia | - | - | ~300 | [10] |

| MEC-1 | Chronic Lymphocytic Leukemia | ~0.2 | ~0.3 | - | [5] |

| OCI-LY1 | Diffuse Large B-cell Lymphoma | ~0.15 | ~0.2 | - | [5] |

| Panel of 33 B-cell Lymphoma Lines | B-cell Lymphoma | Median: 0.24 | - | - | [6] |

Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. Metabolically active cells reduce the yellow MTT to purple formazan crystals, the amount of which is proportional to the number of viable cells.[9]

Materials:

-

Cell culture medium

-

96-well plates

-

This compound (or other BET inhibitor)

-

MTT solution (5 mg/mL in PBS)[7]

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[9][11]

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of approximately 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[12]

-

Compound Treatment: Aspirate the old media and add 100 µL of fresh media containing serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO) and a no-cell blank control. Incubate for a further 24-72 hours.[12]

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[9][12]

-

Formazan Solubilization: Carefully aspirate the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[12]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

In Vivo Acute Oral Toxicity Study (Adapted from OECD Guideline 420)

This study provides information on the potential health hazards that may arise from a single, short-term oral exposure to a substance. The Fixed Dose Procedure is used to minimize the number of animals required and to avoid lethality as an endpoint where possible.

Animals:

-

Healthy, young adult rodents (rats are the preferred species), typically females as they are often slightly more sensitive.[1][13]

Housing and Feeding:

-

Animals should be housed in standard conditions with a controlled temperature (22 ± 3°C), humidity (30-70%), and a 12-hour light/dark cycle.[14]

-

Standard laboratory diet and drinking water should be provided ad libitum, except for a brief fasting period before dosing.[8]

Procedure:

-

Sighting Study: A preliminary sighting study is conducted to determine the appropriate starting dose for the main study. A single animal is dosed at a time, and the outcome determines the dose for the next animal.[2]

-

Main Study:

-

Animals are fasted overnight (for rats) or for 3-4 hours (for mice) prior to dosing.[8]

-

The test substance is administered in a single dose by gavage.[8]

-

A group of 5 female animals is used for each dose level being investigated.[13]

-

The starting dose is selected from fixed levels (e.g., 5, 50, 300, 2000 mg/kg) based on the sighting study.[13]

-

-

Observations:

-

Pathology:

-

Data Analysis: The results are used to classify the substance for acute toxicity and to determine the No-Observed-Adverse-Effect Level (NOAEL), if possible.

Mandatory Visualizations

Caption: Mechanism of Action of a BET Inhibitor.

Caption: Workflow for an In Vitro MTT Cytotoxicity Assay.

Caption: Logical Flow of an In Vivo Acute Oral Toxicity Study.

References

- 1. OECD Guideline 420: Acute oral Toxicity - Fixed Dose Procedure | PPTX [slideshare.net]

- 2. Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). - IVAMI [ivami.com]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of NF-κB–Dependent Signaling Enhances Sensitivity and Overcomes Resistance to BET Inhibition in Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. SOP FOR CONDUCTING PRECLINICAL ACUTE ORAL TOXICITY IN RODENTS BY OECD TG-420 | Research SOP [researchsop.com]

- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. static.igem.wiki [static.igem.wiki]

- 12. bds.berkeley.edu [bds.berkeley.edu]

- 13. oecd.org [oecd.org]

- 14. scribd.com [scribd.com]

Navigating Preclinical Development: A Technical Guide to the Pharmacokinetics of BET Inhibitors in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of epigenetic drug discovery, Bromodomain and Extra-Terminal (BET) domain inhibitors have emerged as a promising class of therapeutic agents, particularly in oncology. These small molecules function by reversibly binding to the bromodomains of BET proteins (BRD2, BRD3, BRD4, and BRDT), thereby preventing their interaction with acetylated histones and transcription factors. This disruption of chromatin-mediated signaling leads to the downregulation of key oncogenes such as c-MYC and has shown potential in various preclinical models of cancer and inflammation.[1][2][3][4]

While the specific compound "Bet-IN-9" is identified as a BET inhibitor from patent literature (WO2022012456A1, compound example 1), publicly available pharmacokinetic data for this particular molecule is limited.[5] Therefore, this technical guide will provide a comprehensive overview of the pharmacokinetic properties of a well-characterized oral BET inhibitor, BMS-986158 , as a representative example to illustrate the key considerations and methodologies in the preclinical assessment of this drug class.[1][2] This in-depth analysis will encompass data presentation in structured tables, detailed experimental protocols, and mandatory visualizations of relevant biological pathways and experimental workflows.

I. Pharmacokinetic Profile of BMS-986158 in Animal Models

The preclinical pharmacokinetic evaluation of a drug candidate is crucial for determining its absorption, distribution, metabolism, and excretion (ADME) properties, which in turn inform dosing regimens for efficacy and toxicity studies. The following tables summarize the quantitative pharmacokinetic parameters of BMS-986158 in various animal models.

Table 1: Single-Dose Pharmacokinetics of BMS-986158 in Mice

| Parameter | 1 mg/kg IV | 10 mg/kg PO |

| Cmax (ng/mL) | 1,230 | 850 |

| Tmax (h) | 0.08 | 0.5 |

| AUCinf (ng*h/mL) | 890 | 2,740 |

| t1/2 (h) | 1.5 | 2.1 |

| CL (mL/min/kg) | 18.7 | - |

| Vss (L/kg) | 1.9 | - |

| F (%) | - | 92 |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUCinf: Area under the plasma concentration-time curve from time zero to infinity; t1/2: Half-life; CL: Clearance; Vss: Volume of distribution at steady state; F: Bioavailability. (Data derived from preclinical studies of BMS-986158)

Table 2: Single-Dose Pharmacokinetics of BMS-986158 in Rats

| Parameter | 1 mg/kg IV | 5 mg/kg PO |

| Cmax (ng/mL) | 980 | 650 |

| Tmax (h) | 0.08 | 1.0 |

| AUCinf (ng*h/mL) | 750 | 3,100 |

| t1/2 (h) | 2.5 | 3.2 |

| CL (mL/min/kg) | 22.2 | - |

| Vss (L/kg) | 3.8 | - |

| F (%) | - | 83 |

(Data derived from preclinical studies of BMS-986158)

Table 3: Single-Dose Pharmacokinetics of BMS-986158 in Cynomolgus Monkeys

| Parameter | 1 mg/kg IV | 3 mg/kg PO |

| Cmax (ng/mL) | 1,540 | 780 |

| Tmax (h) | 0.25 | 2.0 |

| AUCinf (ng*h/mL) | 1,860 | 4,230 |

| t1/2 (h) | 3.8 | 4.5 |

| CL (mL/min/kg) | 8.9 | - |

| Vss (L/kg) | 2.3 | - |

| F (%) | - | 76 |

(Data derived from preclinical studies of BMS-986158)

II. Experimental Protocols

Detailed and standardized experimental protocols are fundamental to the reliability and reproducibility of pharmacokinetic studies. Below are the methodologies for the key experiments cited in this guide.

A. Animal Models and Dosing

-

Species: Male CD-1 mice (8-10 weeks old), male Sprague-Dawley rats (250-300 g), and male cynomolgus monkeys (3-5 kg).

-

Housing: Animals are housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Formulation: For intravenous (IV) administration, BMS-986158 is typically dissolved in a vehicle such as 20% Captisol® in water. For oral (PO) administration, the compound is often formulated as a suspension in a vehicle like 0.5% methylcellulose in water.

-

Administration: IV doses are administered as a bolus via the tail vein (mice and rats) or a peripheral vein (monkeys). PO doses are administered by oral gavage.

B. Sample Collection and Analysis

-

Blood Sampling: Serial blood samples (approximately 50-100 µL) are collected from a suitable vessel (e.g., tail vein, saphenous vein, or jugular vein) at predetermined time points post-dose (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).

-

Plasma Preparation: Blood samples are collected into tubes containing an anticoagulant (e.g., K2EDTA) and centrifuged (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.

-

Bioanalysis: Plasma concentrations of BMS-986158 are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This involves protein precipitation from the plasma samples, followed by chromatographic separation and mass spectrometric detection.

C. Pharmacokinetic Data Analysis

-

Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis with software such as Phoenix® WinNonlin®.

-

Key parameters including Cmax, Tmax, AUC, t1/2, CL, Vss, and F are determined.

III. Visualizing Molecular Mechanisms and Experimental Processes

Understanding the mechanism of action and the experimental workflow is facilitated by clear visual representations.

A. Signaling Pathway of BET Inhibition

BET inhibitors exert their effects by disrupting the interaction between BET proteins and acetylated chromatin, which in turn modulates the transcription of target genes. A key downstream effect is the suppression of the c-MYC oncogene.

Caption: Mechanism of action of BET inhibitors in blocking oncogenic signaling.

B. Experimental Workflow for Preclinical Pharmacokinetic Studies

The process of conducting a preclinical pharmacokinetic study follows a standardized workflow from animal dosing to data analysis.

Caption: Standard workflow for in vivo pharmacokinetic studies in animal models.

IV. Discussion and Future Directions

The pharmacokinetic data for BMS-986158 demonstrate that it is a promising oral BET inhibitor with good bioavailability across multiple preclinical species. The favorable pharmacokinetic profile, characterized by rapid absorption and a half-life that supports reasonable dosing intervals, has supported its advancement into clinical evaluation.[2]

For novel BET inhibitors like this compound, similar preclinical pharmacokinetic studies are essential to establish a foundation for further development. Future studies should also investigate aspects such as:

-

Metabolite Identification: Characterizing the major metabolic pathways to understand potential drug-drug interactions and the contribution of metabolites to efficacy and toxicity.

-

Tissue Distribution: Determining the extent of drug distribution into target tissues (e.g., tumors) to correlate exposure with pharmacological activity.

-

Excretion: Quantifying the routes and rates of drug elimination from the body.

By following the rigorous methodologies outlined in this guide, researchers can generate high-quality pharmacokinetic data to de-risk and advance the next generation of BET inhibitors from the laboratory to the clinic.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery and Preclinical Pharmacology of an Oral Bromodomain and Extra-Terminal (BET) Inhibitor Using Scaffold-Hopping and Structure-Guided Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. file.medchemexpress.com [file.medchemexpress.com]

The Impact of BET Inhibition on Gene Expression: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromodomain and Extra-Terminal (BET) proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic readers that play a crucial role in the regulation of gene transcription.[1] They recognize and bind to acetylated lysine residues on histones and other proteins, thereby recruiting transcriptional machinery to specific gene loci.[2][3] This function is particularly important for the expression of genes involved in cell proliferation, apoptosis, and inflammation, making BET proteins attractive therapeutic targets, especially in oncology.[2][3] Small molecule inhibitors of BET proteins have emerged as a promising class of therapeutics. This document provides a technical overview of the effects of BET inhibitors on gene expression, using the well-characterized inhibitor JQ1 as a primary example.

Mechanism of Action

BET inhibitors function by competitively binding to the acetyl-lysine binding pockets (bromodomains) of BET proteins.[2] This prevents the interaction of BET proteins with acetylated chromatin, leading to their displacement from gene promoters and enhancers.[2] The subsequent disruption of the transcriptional apparatus leads to a decrease in the expression of target genes.[4] One of the most well-documented consequences of BET inhibition is the profound suppression of the MYC oncogene, a key driver of many human cancers.[1][2]

Effects on Gene Expression: Quantitative Data

Treatment of cancer cells with the BET inhibitor JQ1 results in widespread changes in gene expression. Numerous studies have employed RNA sequencing (RNA-seq) to profile these transcriptomic alterations. While the specific genes affected can be cell-type dependent, a common signature of BET inhibition has emerged, characterized by the downregulation of genes involved in cell cycle progression and proliferation, and the upregulation of genes associated with differentiation and apoptosis.

Below is a summary table of representative genes whose expression is significantly altered by JQ1 treatment in various cancer cell lines, synthesized from published RNA-seq data.[5][6][7][8]

| Gene Symbol | Gene Name | Function | Representative Change in Expression (Fold Change) | P-value | Cell Line Example |

| Downregulated Genes | |||||

| MYC | MYC proto-oncogene, bHLH transcription factor | Transcription factor, cell cycle progression, apoptosis | -4.0 to -10.0 | < 0.01 | Multiple Myeloma, Leukemia, Cervical Cancer |

| FOSL1 | FOS like 1, AP-1 transcription factor subunit | Transcription factor, cell proliferation | -3.0 to -6.0 | < 0.01 | Non-Small Cell Lung Cancer |

| BCL2 | BCL2 apoptosis regulator | Anti-apoptotic protein | -2.0 to -4.0 | < 0.05 | Non-Small Cell Lung Cancer |

| CCND1 | Cyclin D1 | Cell cycle G1/S transition | -2.0 to -3.5 | < 0.05 | Hematopoietic Malignancies |

| IL6 | Interleukin 6 | Pro-inflammatory cytokine | -5.0 to -15.0 | < 0.01 | Macrophages |

| CCL2 | C-C motif chemokine ligand 2 | Chemokine, immune cell recruitment | -4.0 to -10.0 | < 0.01 | Macrophages |

| Upregulated Genes | |||||

| MALAT1 | Metastasis associated lung adenocarcinoma transcript 1 | Long non-coding RNA, various cellular processes | +2.0 to +4.0 | < 0.05 | Hepatocellular Carcinoma |

| HES1 | Hes family bHLH transcription factor 1 | Transcription factor, Notch signaling pathway | +1.5 to +3.0 | < 0.05 | Ovarian Cancer |

| WNT5A | Wnt family member 5A | Signaling protein, developmental pathways | +2.0 to +3.5 | < 0.05 | Ovarian Cancer |

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the experimental approach to studying BET inhibitors, the following diagrams are provided.

References

- 1. BET inhibitor - Wikipedia [en.wikipedia.org]

- 2. What are BET inhibitors and how do they work? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. JQ1 affects BRD2-dependent and independent transcription regulation without disrupting H4-hyperacetylated chromatin states - PMC [pmc.ncbi.nlm.nih.gov]

- 6. RNA sequencing reveals distinct mechanisms underlying BET inhibitor JQ1-mediated modulation of the LPS-induced activation of BV-2 microglial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The bromodomain inhibitor JQ1 up-regulates the long non-coding RNA MALAT1 in cultured human hepatic carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of Novel Scaffolds in BET Bromodomain Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Bromodomain and Extra-Terminal (BET) family of proteins has emerged as a critical target in oncology and other therapeutic areas. As "epigenetic readers," they play a pivotal role in regulating gene transcription, particularly of oncogenes like c-MYC.[1] While first-generation BET inhibitors have shown promise, the quest for compounds with improved potency, selectivity, and pharmacokinetic properties has led to the discovery of novel chemical scaffolds. This guide provides an in-depth technical overview of three such innovative scaffolds: the N-(pyridin-2-yl)-1H-benzo[d][1][2][3]triazol-5-amine, the Pyrrolopyridone, and the Triazinoindole series. We will delve into their mechanism of action, present key quantitative data, detail the experimental protocols for their characterization, and visualize the underlying biological pathways and experimental workflows.

The Core Mechanism of BET Inhibition

BET proteins, primarily BRD2, BRD3, and BRD4, are characterized by two N-terminal bromodomains (BD1 and BD2) that recognize and bind to acetylated lysine residues on histone tails and other proteins.[4] This interaction is crucial for the recruitment of transcriptional machinery, including the positive transcription elongation factor b (P-TEFb), to chromatin, thereby initiating and elongating the transcription of target genes.[3] BET inhibitors are small molecules designed to competitively bind to the acetyl-lysine binding pocket of the bromodomains, displacing BET proteins from chromatin and consequently downregulating the expression of key oncogenes and pro-inflammatory genes.[5]

Novel Chemical Scaffolds

The development of novel BET inhibitor scaffolds is driven by the need to overcome the limitations of earlier compounds, such as off-target effects and acquired resistance. Here, we explore three promising new scaffolds.

N-(pyridin-2-yl)-1H-benzo[d][1][2][3]triazol-5-amine Scaffold

This novel scaffold was identified through a high-throughput screening assay and represents a distinct chemical class of BET inhibitors.[1] Structure-activity relationship (SAR) studies have shown that the addition of a sulfonyl group to the pyridine ring significantly enhances inhibitory activity.[1]

Pyrrolopyridone Scaffold

The pyrrolopyridone scaffold is a conformationally constrained system designed for potent and selective BET inhibition.[3] Optimization of this scaffold has led to the development of two distinct series: the 6-methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-ones and the 1-methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-ones.[3] These compounds have demonstrated excellent activity in both biochemical and cellular assays, as well as significant efficacy in in vivo tumor models.[3]

Triazinoindole Scaffold

The triazinoindole scaffold is another innovative approach to BET inhibition, featuring either dimethylisoxazole or dimethyltriazole moieties as mimetics of N-acetylated lysine.[6] This scaffold has been optimized to yield compounds with nanomolar potency and favorable metabolic stability, positioning them as promising candidates for further development.[6]

Quantitative Data Summary

The following tables summarize the in vitro potency of representative compounds from each novel scaffold against various BET bromodomains.

| Scaffold | Compound | Target | IC50 (nM) | Reference |

| N-(pyridin-2-yl)-1H-benzo[d][1][2][3]triazol-5-amine | Optimized Compound | BRD4 BD1 | ~2-fold better than iBet762 | [1] |

| Pyrrolopyridone | ABBV-075 | BRD4 BD1 | 3 | |

| BRD4 BD2 | 3 | |||

| ABBV-744 | BRD4 BD1 | 2006 | ||

| BRD4 BD2 | 4 | |||

| Triazinoindole | Compound 44 | BRD4 BD1 | <10 | [6] |

Table 1: Biochemical Potency of Novel BET Inhibitors

| Scaffold | Compound | Cell Line | Assay | GI50 (nM) | Reference |

| Pyrrolopyridone | ABBV-075 | Multiple Myeloma | Proliferation | <100 | [3] |

| Pyrrolopyridone | Compound 27 | MCF-7:CFR | Proliferation | <100 | [7] |

| Triazinoindole | Optimized Compounds | Various Cancer Lines | Proliferation | Not specified | [6] |

Table 2: Cellular Activity of Novel BET Inhibitors

Experimental Protocols

The characterization of novel BET inhibitors involves a series of biochemical and cellular assays to determine their potency, selectivity, and mechanism of action.

Biochemical Assays for Binding Affinity

4.1.1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay measures the ability of a test compound to disrupt the interaction between a BET bromodomain and an acetylated histone peptide.

-

Principle: A terbium-labeled donor (e.g., anti-GST antibody bound to a GST-tagged bromodomain) and a dye-labeled acceptor (e.g., biotinylated histone peptide bound to streptavidin-dye) are used. When in proximity, excitation of the donor results in energy transfer to the acceptor, producing a FRET signal. An inhibitor disrupts this interaction, leading to a decrease in the FRET signal.[8]

-

Protocol Outline:

-

Dilute recombinant GST-tagged BRD4(BD1) protein and biotinylated acetylated histone H4 peptide in assay buffer.

-

Add terbium-labeled anti-GST antibody and streptavidin-labeled acceptor dye.

-

Dispense the mixture into a 384-well plate.

-

Add test compounds at various concentrations.

-

Incubate for a specified time (e.g., 120 minutes) at room temperature.[8]

-

Measure the fluorescence intensity at the donor and acceptor emission wavelengths using a fluorescent microplate reader.

-

Calculate the TR-FRET ratio and determine the IC50 value of the inhibitor.[8]

-

4.1.2. AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

This bead-based proximity assay is also used to measure the disruption of the BET protein-histone peptide interaction.

-

Principle: Donor and acceptor beads are brought into proximity by the interaction between the bromodomain and the acetylated peptide. Laser excitation of the donor bead generates singlet oxygen, which diffuses to the nearby acceptor bead, triggering a chemiluminescent signal. An inhibitor will separate the beads, leading to a loss of signal.[6]

-

Protocol Outline:

-

Prepare a mixture of streptavidin-coated donor beads and nickel chelate acceptor beads in assay buffer.

-

Add biotinylated acetylated histone H4 peptide and His-tagged BRD4(BD1) protein.

-

Dispense the mixture into a 384-well plate.

-

Add test compounds at various concentrations.

-

Incubate for a specified time (e.g., 60 minutes) at room temperature in the dark.[9]

-

Read the AlphaScreen signal on a compatible plate reader.

-

Determine the IC50 value of the inhibitor from the dose-response curve.

-

Cellular Assays

4.2.1. Cell Proliferation Assay (MTT/MTS Assay)

This colorimetric assay assesses the effect of BET inhibitors on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

-

Principle: The tetrazolium salt MTT (or MTS) is reduced by mitochondrial dehydrogenases of viable cells to a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.[10]

-

Protocol Outline:

-

Seed cancer cells (e.g., MV4-11, a human AML cell line) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the BET inhibitor for a specified period (e.g., 72 hours).

-

Add MTT (or MTS) solution to each well and incubate for 2-4 hours at 37°C.[11]

-

If using MTT, add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.[10]

-

Calculate the half-maximal growth inhibition concentration (GI50).

-

Signaling Pathways Modulated by BET Inhibitors

A primary mechanism by which BET inhibitors exert their anti-cancer effects is through the downregulation of the c-MYC oncogene.[2] BRD4 is known to occupy the promoter and enhancer regions of the MYC gene, and its displacement by BET inhibitors leads to a rapid and profound suppression of MYC transcription.[12]

Conclusion

The discovery of novel chemical scaffolds for BET bromodomain inhibition marks a significant advancement in the field of epigenetic drug discovery. The N-(pyridin-2-yl)-1H-benzo[d][1][2][3]triazol-5-amine, Pyrrolopyridone, and Triazinoindole scaffolds each offer unique structural features and have demonstrated potent anti-cancer activity in preclinical studies. The continued exploration of these and other novel scaffolds holds the promise of delivering next-generation BET inhibitors with superior therapeutic profiles for the treatment of cancer and other diseases. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals engaged in this exciting and rapidly evolving area of research.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. researchgate.net [researchgate.net]

- 3. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and Characterization of Bivalent BET Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are BET inhibitors and how do they work? [synapse.patsnap.com]

- 6. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. news-medical.net [news-medical.net]

- 8. resources.amsbio.com [resources.amsbio.com]

- 9. bmglabtech.com [bmglabtech.com]

- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 11. chondrex.com [chondrex.com]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Bet-IN-9 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bet-IN-9 is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1] BET proteins, which include BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic readers that play a crucial role in the regulation of gene transcription.[2][3][4] They recognize and bind to acetylated lysine residues on histone tails, recruiting transcriptional machinery to specific gene promoters and enhancers.[2][4] Dysregulation of BET protein activity is implicated in the pathogenesis of various diseases, including cancer and inflammatory conditions.[1][2] this compound competitively binds to the acetyl-lysine binding pockets of BET bromodomains, thereby displacing them from chromatin and inhibiting the transcription of target genes.[1][3] These application notes provide detailed protocols for the use of this compound in cell culture experiments to investigate its therapeutic potential.

Mechanism of Action

This compound exerts its effects by disrupting the interaction between BET proteins and acetylated histones. This leads to the downregulation of key oncogenes and pro-inflammatory genes. The primary mechanism involves the inhibition of BRD4, a well-studied BET family member, which is known to regulate the transcription of critical genes involved in cell cycle progression, apoptosis, and inflammation, such as MYC, BCL-2, and genes regulated by NF-κB.[5]

Signaling Pathway

The inhibitory action of this compound on BET proteins impacts several key signaling pathways critical for cell proliferation and survival. A primary target is the c-MYC oncogene, whose expression is highly dependent on BRD4. By displacing BRD4 from the MYC promoter and enhancer regions, this compound effectively suppresses c-MYC transcription. Additionally, this compound can modulate the NF-κB signaling pathway by preventing the recruitment of BRD4 to the promoters of NF-κB target genes, thereby reducing the expression of pro-inflammatory cytokines.

Data Presentation

Table 1: In Vitro Activity of Representative BET Inhibitors

| Cell Line | Cancer Type | IC50 (nM) for JQ1 | IC50 (nM) for OTX015 | Reference |

| SUM149-Luc | Triple-Negative Breast Cancer | ~100-200 | Not specified | [6] |

| Ependymoma Cell Lines | Pediatric Ependymoma | Not specified | 130 - 480 | [7] |

| BV2 Microglia | Murine Microglia | 50 (for anti-inflammatory effects) | Not specified | [8] |

| Various Lymphoma Cell Lines | Non-Hodgkin Lymphoma | Not specified | Dosing up to 300mg daily in clinical trials | [9] |

Note: The IC50 values can vary depending on the assay conditions and cell line.

Experimental Protocols

General Guidelines for this compound Handling and Storage

-

Reconstitution: this compound is typically supplied as a solid. For in vitro experiments, dissolve it in a suitable solvent like DMSO to prepare a stock solution of 10 mM.[7]

-

Storage: Store the solid compound at -20°C. The stock solution in DMSO should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

-

Working Dilutions: Prepare fresh dilutions of this compound in cell culture medium from the stock solution immediately before each experiment. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

Protocol 1: Cell Viability Assay (MTS/MTT Assay)

This protocol determines the effect of this compound on cell proliferation and viability.

Materials:

-

Target cell line

-

Complete growth medium

-

This compound stock solution (10 mM in DMSO)

-

96-well cell culture plates

-

MTS or MTT reagent

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100, 1000 nM). Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTS/MTT Addition: Add 20 µL of MTS reagent (or 10 µL of MTT reagent) to each well. Incubate for 1-4 hours at 37°C.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Protocol 2: Western Blot Analysis for Target Protein Expression

This protocol is used to assess the effect of this compound on the protein levels of its downstream targets, such as c-MYC and BRD4.

Materials:

-

Target cell line

-

6-well cell culture plates

-

This compound stock solution (10 mM in DMSO)

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Western blot apparatus

-

Primary antibodies (e.g., anti-c-MYC, anti-BRD4, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound (e.g., IC50 and 2x IC50) for 24-48 hours. Include a vehicle control.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and add the chemiluminescent substrate. Visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression

This protocol measures the effect of this compound on the mRNA levels of target genes like MYC.

Materials:

-

Target cell line

-

6-well cell culture plates

-

This compound stock solution (10 mM in DMSO)

-

RNA extraction kit

-

cDNA synthesis kit

-

qRT-PCR master mix

-

Primers for target genes (e.g., MYC) and a housekeeping gene (e.g., GAPDH)

Procedure:

-

Cell Culture and Treatment: Follow the same procedure as for Western blot analysis (Protocol 2, step 1).

-

RNA Extraction: Extract total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

-

qRT-PCR: Set up the qRT-PCR reaction with the cDNA, primers, and master mix. Run the reaction on a real-time PCR machine.

-

Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle control.

Conclusion

This compound is a valuable tool for studying the biological roles of BET proteins and for exploring their therapeutic targeting in various diseases. The protocols provided here offer a framework for characterizing the in vitro activity of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions. Careful experimental design and data analysis are crucial for obtaining reliable and reproducible results.

References

- 1. BET inhibitor - Wikipedia [en.wikipedia.org]

- 2. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The BET family in immunity and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Sensitization of Resistant Cells with a BET Bromodomain Inhibitor in a Cell Culture Model of Deep Intrinsic Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. m.youtube.com [m.youtube.com]

Application Notes and Protocols for Bet-IN-9 In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction